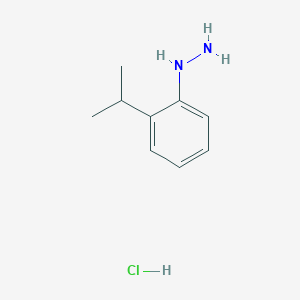

(2-Isopropylphenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-propan-2-ylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXZKQCZCLMTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58928-82-8 | |

| Record name | [2-(propan-2-yl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Arylhydrazine Derivatives in Synthetic Chemistry

Arylhydrazine derivatives are exceptionally valuable building blocks in organic chemistry, primarily utilized for the synthesis of a wide array of biologically active heterocyclic compounds. glpbio.com Their prominence stems from their ability to participate in a variety of chemical transformations, leading to the formation of key structural motifs found in pharmaceuticals and other functional materials.

One of the most important applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a powerful and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com Indoles are a ubiquitous heterocyclic scaffold present in numerous natural products, medicinal agents, and agrochemicals. byjus.com The versatility of the Fischer indole synthesis allows for the preparation of a diverse range of substituted indoles by simply varying the starting arylhydrazine and the carbonyl partner (an aldehyde or a ketone). wikipedia.orgbyjus.com

Beyond indole synthesis, arylhydrazines are employed in the preparation of other important heterocyclic systems such as pyrazoles, indazoles, and pyrazolones. glpbio.com They can also act as arylating agents in various cross-coupling reactions, further expanding their synthetic utility. glpbio.com The reactivity of the hydrazine (B178648) moiety, coupled with the electronic and steric influence of substituents on the aromatic ring, allows for a high degree of control and predictability in these synthetic routes.

Historical Context of Substituted Phenylhydrazines

The history of substituted phenylhydrazines is intrinsically linked to the pioneering work of the German chemist Hermann Emil Fischer . In 1875, Fischer reported the first synthesis of phenylhydrazine (B124118). wikipedia.org This discovery was a landmark achievement in organic chemistry, not only for the introduction of a new class of compounds but also for the subsequent applications that revolutionized the understanding of chemical structures, particularly in the field of carbohydrate chemistry.

Fischer's development of the Fischer indole (B1671886) synthesis in 1883 further solidified the importance of phenylhydrazine and its derivatives. wikipedia.orgnih.gov This reaction provided a straightforward and general method for the synthesis of indoles, a class of compounds that were previously difficult to access. byjus.com The ability to synthesize a wide variety of substituted indoles by using appropriately substituted phenylhydrazines opened up new avenues for chemical research and the development of new therapeutic agents. The fundamental principles of the Fischer indole synthesis, established over a century ago, remain a cornerstone of modern heterocyclic chemistry.

Structural Features and Chemical Reactivity Overview of 2 Isopropylphenyl Hydrazine Hydrochloride

Classical Preparation Routes for Arylhydrazines

The traditional approach to synthesizing arylhydrazines like this compound relies on a two-step batch process involving the diazotization of a primary aromatic amine and the subsequent reduction of the resulting diazonium salt.

Diazotization and Reduction of Substituted Anilines

The initial and most critical step in the synthesis is the conversion of the primary aromatic amine, 2-isopropylaniline, into its corresponding diazonium salt. byjus.comchemicalnote.com This is accomplished through a diazotization reaction, where nitrous acid reacts with the amine under acidic conditions. byjus.com The nitrous acid is typically generated in situ by the reaction of sodium nitrite (B80452) with a mineral acid, such as hydrochloric acid. byjus.comiitk.ac.in The resulting 2-isopropyldiazonium chloride is a highly reactive intermediate that is not isolated but is used directly in the subsequent reduction step. byjus.com

The success of the diazotization reaction is highly dependent on careful control of the reaction parameters to maximize the yield of the diazonium salt and minimize side reactions. Key parameters that are optimized include:

Temperature: The reaction is typically carried out at low temperatures, generally between 0 and 5 °C. chemicalnote.comyoutube.com This is crucial because diazonium salts are unstable at higher temperatures and can decompose, leading to the formation of unwanted byproducts such as phenols. organic-chemistry.org Maintaining a low temperature throughout the addition of sodium nitrite is essential for a successful reaction.

Acid Concentration: A sufficient amount of strong acid, usually hydrochloric acid, is required. iitk.ac.in The acid serves two primary purposes: it protonates the nitrous acid to form the reactive nitrosonium ion (NO+), which is the electrophile in the reaction, and it maintains a low pH to prevent the coupling of the diazonium salt with unreacted aniline (B41778), which would form a diazoamino compound. byjus.com An excess of acid is generally used to ensure the reaction goes to completion. byjus.com

Reaction Time: The reaction time for diazotization is typically short, and the completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. chemicalnote.comorganic-chemistry.org |

| Acid | Excess Hydrochloric Acid | Ensures formation of the nitrosonium ion and prevents side reactions. byjus.comiitk.ac.in |

| Reagent | Sodium Nitrite (aqueous solution) | In situ generation of nitrous acid. byjus.comiitk.ac.in |

Once the diazotization is complete, the resulting 2-isopropyldiazonium chloride solution is treated with a reducing agent to form (2-Isopropylphenyl)hydrazine. The choice of reducing agent is critical and can influence the yield and purity of the final product. Two of the most common and effective reducing agents for this transformation are stannous chloride (tin(II) chloride) and sodium sulfite (B76179).

Stannous Chloride (SnCl₂): Stannous chloride is a powerful reducing agent that can efficiently convert aryl diazonium salts to the corresponding arylhydrazines. byjus.comwikipedia.org The reaction is typically carried out in an acidic medium, and the stannous chloride reduces the diazonium group to a hydrazine group. semanticscholar.org While effective, the use of tin salts can lead to tin-containing byproducts that may require additional purification steps to remove. semanticscholar.org The reduction with stannous chloride is often preferred for its high efficiency.

Sodium Sulfite (Na₂SO₃): The use of sodium sulfite as a reducing agent offers a more cost-effective and environmentally benign alternative to heavy metal-based reagents. google.comgoogle.com The reaction proceeds in a stepwise manner. The diazonium salt first reacts with the sulfite to form a diazosulfonate intermediate. This intermediate is then reduced by excess sulfite in a heated, alkaline solution to yield the sodium salt of the corresponding hydrazine sulfonic acid. Subsequent acid hydrolysis cleaves the sulfonic acid group to afford the arylhydrazine. google.comgoogle.com While this method avoids heavy metals, it involves multiple steps and careful pH control. google.com

| Reducing Agent | Advantages | Disadvantages |

| **Stannous Chloride (SnCl₂) ** | High efficiency and direct reduction. wikipedia.orgsemanticscholar.org | Potential for tin-based impurities requiring removal. semanticscholar.org |

| Sodium Sulfite (Na₂SO₃) | Cost-effective and avoids heavy metals. google.comgoogle.com | Multi-step process with careful pH control required. google.com |

Isolation and Purification Techniques for the Hydrochloride Salt

After the reduction is complete, the (2-Isopropylphenyl)hydrazine is present in the reaction mixture as the free base or a salt. To isolate and purify the compound, it is converted to its hydrochloride salt, which is typically a stable, crystalline solid.

The general procedure involves acidifying the reaction mixture with hydrochloric acid if it is not already acidic. This protonates the basic hydrazine, forming the hydrochloride salt. The this compound then precipitates from the solution, especially upon cooling.

Purification is commonly achieved through recrystallization . A suitable solvent or solvent mixture is chosen in which the hydrochloride salt is sparingly soluble at low temperatures but readily soluble at higher temperatures. Common solvents for the recrystallization of arylhydrazine hydrochlorides include:

Isopropanol

A mixture of ethanol and diethyl ether

The crude hydrochloride salt is dissolved in the minimum amount of the hot solvent, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals of this compound. The crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. In the context of phenylhydrazine salt production, continuous flow technology has emerged as a promising alternative to traditional batch processing.

Continuous Flow Processes for Phenylhydrazine Salt Synthesis

Continuous flow synthesis offers several advantages over batch production, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. google.com In a continuous flow process for the synthesis of substituted phenylhydrazine salts, the diazotization and reduction steps are integrated into a single, continuous operation. google.com

A typical setup involves pumping the acidic solution of the substituted aniline (in this case, 2-isopropylaniline) and the diazotizing agent (e.g., sodium nitrite solution) into a microreactor or a coiled tube reactor where they mix and react to form the diazonium salt. The temperature is precisely controlled within the reactor. This stream is then immediately mixed with a stream of the reducing agent (e.g., sodium sulfite solution) in a subsequent section of the reactor. The reduction reaction occurs, and the resulting stream containing the phenylhydrazine is then mixed with an acid to form the hydrochloride salt, which can then be collected. google.com

The entire process, from the starting aniline to the final hydrochloride salt, can be completed in a matter of minutes, a significant reduction from the hours often required for batch processing. google.com This rapid processing minimizes the accumulation of the unstable diazonium salt intermediate, thereby enhancing the safety of the process. google.com Furthermore, the precise control over reaction parameters in a continuous flow system can lead to cleaner reactions with fewer byproducts, often resulting in a product of high purity that may not require extensive purification.

| Feature | Batch Process | Continuous Flow Process |

| Safety | Accumulation of unstable diazonium intermediate. | Minimized accumulation of hazardous intermediates. google.com |

| Reaction Time | Hours | Minutes google.com |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. |

| Yield & Purity | May require extensive purification. | Often results in higher purity and yield. |

Alternative Green Chemistry Routes

In line with the principles of green chemistry, researchers are exploring alternatives to traditional synthetic methods that often rely on hazardous reagents and generate significant waste.

Mechanochemistry: Solvent-free synthesis using techniques like twin-screw extrusion is a promising green alternative. acs.org This method, demonstrated for the continuous synthesis of hydrazone-based pharmaceuticals, eliminates the need for solvents, reduces waste, and can be more energy-efficient. acs.org

Electrochemical Synthesis: Electrochemical strategies offer a pathway for the oxidative N-N coupling required for hydrazine formation. nih.gov One approach uses a recyclable ketone as a protecting group to form an imine from ammonia (B1221849), which is then electrochemically coupled to form a ketazine. Subsequent hydrolysis yields hydrazine, regenerating the ketone for reuse. nih.gov This method avoids the harsh oxidants used in processes like the Raschig process. nih.govlookchem.com

Catalysis: The use of novel catalysts can provide greener pathways. For instance, a copper-catalyzed aerobic oxidative coupling of benzophenone (B1666685) imine has been explored as a key step in a multi-stage process to generate hydrazine. nih.gov

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified at two primary locations: the phenyl ring and the hydrazine nitrogen atoms. These modifications allow for the creation of a diverse library of compounds for various research applications.

Strategies for Modifying the Phenyl Ring Substituents

The synthesis of phenyl ring-substituted analogues is primarily dictated by the availability of the corresponding substituted anilines. The general synthetic route via diazotization and reduction is applicable to a wide range of anilines bearing different functional groups. google.com

The strategic planning of these syntheses relies on the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The order of chemical reactions is critical. For instance, to synthesize a para-substituted product, one would typically install the ortho-, para-directing group first, whereas for a meta-substituted product, the meta-director would be installed first. masterorganicchemistry.com Functional group interconversions, such as the reduction of a meta-directing nitro group to an ortho-, para-directing amino group, provide powerful tools for "reversing" the directing effect of a substituent and achieving complex substitution patterns. masterorganicchemistry.com

Continuous flow processes have proven versatile in creating a variety of substituted phenylhydrazines, as shown in the table below.

Table 2: Examples of Substituted Phenylhydrazine Hydrochlorides Synthesized via Continuous Flow

| Compound Name | Starting Material | Reference |

|---|---|---|

| (2-Fluorophenyl)hydrazine hydrochloride | 2-Fluoroaniline | google.com |

| (2,4-Difluorophenyl)hydrazine hydrochloride | 2,4-Difluoroaniline | google.com |

| (2,6-Difluorophenyl)hydrazine hydrochloride | 2,6-Difluoroaniline | google.com |

| 4-Hydrazinylbenzenesulfonic acid hydrochloride | 4-Aminobenzenesulfonic acid | google.com |

Synthesis of N-Substituted (2-Isopropylphenyl)hydrazines

Modification of the hydrazine moiety itself is a common strategy to produce derivatives. This typically involves substitution at the second nitrogen atom (N').

Hydrazone Formation: The most common method for N'-substitution is the condensation reaction between the hydrazine and an aldehyde or ketone. nih.govresearchgate.net This reaction is often reversible and forms a hydrazone derivative. researchgate.netuni-muenchen.de These reactions can be carried out in solution, often with acid catalysis, or through green methods like mechanochemical grinding or vapor-mediated reactions. researchgate.netrsc.org

Acylhydrazide Synthesis: N-Acyl derivatives can be prepared, for example, by reacting the hydrazine with an activated carbonyl compound. The synthesis of N-methacryloyl aldehyde hydrazones has been reported as precursors for further cyclization reactions. acs.orgacs.org

N-Alkylation: Direct alkylation of the nitrogen can be challenging. An alternative route involves using protected hydrazine derivatives, such as carbazates. For instance, a novel process for preparing isopropyl hydrazine derivatives involves the reaction of a carbazate (B1233558) compound with a 2-substituted isopropane, followed by deprotection. google.com

Table 3: Summary of N-Substitution Strategies for Hydrazine Derivatives

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Condensation | Aldehydes or Ketones | Hydrazones | nih.govresearchgate.net |

| Acylation | Acyl Chlorides, Anhydrides | N-Acylhydrazides | acs.org |

Nucleophilic Reactivity of the Hydrazine Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile. This reactivity is central to its role in forming new carbon-nitrogen and nitrogen-nitrogen bonds, underpinning its utility in synthesizing a variety of important organic molecules.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. nih.gov This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to yield hydrazones. nih.gov For arylhydrazines like (2-Isopropylphenyl)hydrazine, this reaction is often the initial step for more complex transformations. wikipedia.org

The reaction between (2-Isopropylphenyl)hydrazine and a carbonyl compound typically occurs under mild, often acidic, conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly basic hydrazine nitrogen. The resulting intermediate, a carbinolamine, subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

These resulting N-arylhydrazones are often stable, crystalline solids and serve as crucial intermediates in reactions like the Fischer indole synthesis. organic-chemistry.org

The condensation reaction is broadly applicable to a wide range of carbonyl substrates. Both aliphatic and aromatic aldehydes and ketones can be successfully converted to their corresponding (2-Isopropylphenyl)hydrazones. Generally, aldehydes are more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

Limitations to the reaction scope can arise from:

Steric Hindrance: Highly hindered ketones, such as di-tert-butyl ketone, may react very slowly or not at all under standard conditions.

Electronic Effects: The presence of strong electron-withdrawing groups near the carbonyl can sometimes lead to side reactions, although they generally increase reactivity towards nucleophilic attack.

Substrate Stability: Some carbonyl compounds may be unstable in the acidic conditions often used to catalyze the reaction.

The following table illustrates the expected hydrazone products from the reaction of (2-Isopropylphenyl)hydrazine with various representative carbonyl compounds.

| Carbonyl Substrate | Name | Expected Hydrazone Product Structure |

| Acetone | Propan-2-one | |

| Benzaldehyde | Benzaldehyde | |

| Cyclohexanone | Cyclohexanone | |

| Pyruvic acid | 2-Oxopropanoic acid |

The nucleophilic nature of (2-Isopropylphenyl)hydrazine also allows it to react with carboxylic acid derivatives to form N-substituted hydrazides. These compounds are important intermediates in the synthesis of various heterocyclic systems and have applications in medicinal chemistry. researchgate.net

The synthesis of hydrazides from (2-Isopropylphenyl)hydrazine can be achieved using several types of acylating agents. The general order of reactivity for these agents is acyl chlorides > acid anhydrides > esters > amides. rjptonline.org

From Acyl Chlorides/Anhydrides: These are highly reactive acylating agents that react readily with hydrazines, often at low temperatures, to produce the corresponding hydrazide in good yield. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

From Esters: The reaction with esters, known as hydrazinolysis, usually requires heating the reactants in a suitable solvent like ethanol. This method is common and avoids the formation of harsh acidic byproducts. rjptonline.org

From Carboxylic Acids: Direct reaction with a carboxylic acid is generally inefficient. However, the use of coupling agents, such as carbodiimides (e.g., DCC, EDAC), can activate the carboxylic acid to facilitate amide bond formation with the hydrazine. researchgate.net

The table below shows potential hydrazide products formed from (2-Isopropylphenyl)hydrazine and various carboxylic acid derivatives.

| Carboxylic Acid Derivative | Name | Expected Hydrazide Product Structure |

| Acetyl chloride | Ethanoyl chloride | |

| Benzoic anhydride | Benzoic anhydride | |

| Methyl acetate | Methyl ethanoate |

Reaction with Carboxylic Acid Derivatives

Cyclization Reactions Initiated by this compound

Arylhydrazines are renowned precursors for the synthesis of nitrogen-containing heterocyclic compounds. This compound is an ideal starting material for such transformations, most notably the Fischer indole synthesis.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions. thermofisher.comtaylorandfrancis.com The reaction proceeds through the in-situ formation of an arylhydrazone, which then undergoes a complex intramolecular rearrangement to yield the final indole product. wikipedia.org

The key steps of the mechanism are:

Hydrazone Formation: (2-Isopropylphenyl)hydrazine reacts with a carbonyl compound to form the corresponding hydrazone, as described in section 3.1.1.1.

Tautomerization: The hydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted nih.govnih.gov-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond.

Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity in the benzene ring, followed by a nucleophilic attack of the amino group onto an imine carbon to form a five-membered ring.

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule, which results in the formation of the stable, aromatic indole ring. nih.gov

When (2-Isopropylphenyl)hydrazine is used, the isopropyl group remains at the 7-position of the resulting indole ring. The substituents from the carbonyl compound determine the substitution pattern at the 2- and 3-positions of the indole.

The following table illustrates the expected 7-isopropylindole products from the Fischer cyclization of (2-Isopropylphenyl)hydrazine with different carbonyl precursors.

| Carbonyl Precursor | Name | Expected 7-Isopropylindole Product | Product Structure |

| Acetone | Propan-2-one | 7-Isopropyl-2,3-dimethyl-1H-indole | |

| Pyruvic acid | 2-Oxopropanoic acid | 7-Isopropyl-1H-indole-2-carboxylic acid | |

| Levulinic acid | 4-Oxopentanoic acid | 2-(7-Isopropyl-1H-indol-3-yl)acetic acid |

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, involving the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring system.

Regioselectivity and Diastereoselectivity in Indole Formation

The reaction of this compound with unsymmetrical ketones can theoretically lead to the formation of two regioisomeric indoles. The bulky isopropyl group at the ortho position of the phenyl ring can exert significant steric hindrance, influencing the direction of the cyclization step. Generally, the cyclization will favor the formation of the indole where the newly formed ring is on the less sterically hindered side of the phenylhydrazine moiety. For instance, in a reaction with a ketone like methyl ethyl ketone, the cyclization is expected to predominantly yield the 8-isopropyl-2,3-dimethyl-1H-indole, as this avoids steric clash between the isopropyl group and the substituents on the newly formed pyrrole ring.

While specific studies on the diastereoselectivity of Fischer indole synthesis using this compound are not extensively documented, it is a critical consideration when chiral ketones are employed as starting materials. The stereochemistry of the final indole product would be influenced by the stereocenter(s) present in the ketone, and the reaction may proceed with varying degrees of stereocontrol, potentially yielding a mixture of diastereomers. The precise diastereomeric ratio would be dependent on the reaction conditions and the nature of the chiral ketone.

Applications in Complex Indole Scaffold Construction

The Fischer indole synthesis utilizing this compound has been employed in the synthesis of complex indole-containing molecules, which are often key structural motifs in pharmacologically active compounds and natural products. The resulting 8-isopropylindole derivatives serve as important building blocks for the elaboration of more intricate molecular architectures. For example, these scaffolds can be further functionalized at various positions of the indole ring to construct polycyclic systems or to introduce specific pharmacophores.

Synthesis of Pyrazole (B372694) Derivatives

This compound is also a valuable precursor for the synthesis of pyrazole derivatives, a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities.

Reactions with 1,3-Dicarbonyl Compounds

The condensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or dibenzoylmethane, is a straightforward and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine first reacts with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.

The reaction with acetylacetone yields 1-(2-isopropylphenyl)-3,5-dimethylpyrazole, while the reaction with dibenzoylmethane produces 1-(2-isopropylphenyl)-3,5-diphenylpyrazole. These reactions typically proceed in good yields under mild conditions, often in the presence of an acid catalyst.

| 1,3-Dicarbonyl Compound | Product |

| Acetylacetone | 1-(2-isopropylphenyl)-3,5-dimethylpyrazole |

| Dibenzoylmethane | 1-(2-isopropylphenyl)-3,5-diphenylpyrazole |

Cyclocondensation with Flavones and Related Substrates

Flavones and related chromone derivatives can also serve as substrates for the synthesis of pyrazole derivatives through cyclocondensation with this compound. In this reaction, the hydrazine attacks the pyrone ring of the flavone, leading to ring opening and subsequent cyclization to form a pyrazole. This transformation allows for the synthesis of pyrazoles bearing aryl substituents at positions 3 and 5, derived from the original flavone structure. The specific reaction conditions and the substitution pattern on the flavone can influence the outcome and yield of the reaction.

Formation of Other Nitrogen Heterocycles (e.g., Phthalazines)

Beyond indoles and pyrazoles, this compound can be utilized in the synthesis of other nitrogen-containing heterocyclic systems. A notable example is the formation of phthalazine derivatives. Phthalazines are bicyclic aromatic compounds containing two adjacent nitrogen atoms in one of the rings.

The synthesis of 2-(2-isopropylphenyl)phthalazin-1(2H)-one can be achieved through the reaction of this compound with a suitable precursor such as phthalaldehydic acid or its derivatives. This reaction involves a condensation between the hydrazine and the aldehyde group, followed by an intramolecular cyclization with the carboxylic acid moiety to form the phthalazinone ring. This synthetic route provides a direct method for the preparation of N-aryl substituted phthalazinones.

Palladium-Catalyzed Coupling Reactions Involving (2-Isopropylphenyl)hydrazine Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. handwiki.orglibretexts.org While direct palladium-catalyzed coupling of (2-isopropylphenyl)hydrazine is not extensively documented, a significant application involves a modification of the classical Fischer indole synthesis, developed by Stephen L. Buchwald. This method allows for the synthesis of N-arylhydrazones, key intermediates in the Fischer indole synthesis, via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

This approach circumvents the need to handle potentially unstable arylhydrazines directly. The N-arylhydrazones, formed through this palladium-catalyzed C-N bond formation, can then undergo the acid-catalyzed cyclization to form the indole ring. wikipedia.org This method expands the scope of the Fischer indole synthesis to include a wider variety of substrates.

A general scheme for this palladium-catalyzed strategy is the coupling of an aryl halide with a hydrazone. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazone, deprotonation, and reductive elimination to furnish the N-arylhydrazone product.

Table 1: Buchwald Modification for N-Arylhydrazone Synthesis

| Aryl Halide | Hydrazone | Palladium Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Aryl Bromide | Ketone Hydrazone | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-Arylhydrazone |

Note: This table represents a general example of the Buchwald-Hartwig amination applied to hydrazones. Specific conditions for (2-isopropylphenyl)hydrazine derivatives would require experimental optimization.

The significance of this palladium-catalyzed route lies in its ability to prepare substituted N-arylhydrazones that might be difficult to access through traditional condensation methods. This subsequently allows for the synthesis of complex indole structures.

Other Significant Chemical Transformations

Beyond palladium-catalyzed reactions, this compound is a key precursor in several other important chemical transformations, most notably the Fischer indole synthesis and the synthesis of pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a slideshare.netslideshare.net-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.org

The reaction of this compound with a ketone, for instance, first involves the formation of the corresponding (2-isopropylphenyl)hydrazone. This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, cyclizes to produce a substituted indole. wikipedia.orgmdpi.com The presence of the bulky isopropyl group at the ortho position can influence the cyclization step, potentially favoring the formation of one regioisomer over another.

Table 2: Examples of Fischer Indole Synthesis with (2-Isopropylphenyl)hydrazine

| Carbonyl Compound | Acid Catalyst | Product |

|---|---|---|

| Acetone | Polyphosphoric Acid | 8-Isopropyl-2-methyl-1H-indole |

| Cyclohexanone | Acetic Acid | 9-Isopropyl-1,2,3,4-tetrahydrocarbazole |

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are significant scaffolds in medicinal chemistry. nih.gov A common and effective method for their synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgijcrt.org

This compound can react with various 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form substituted pyrazoles. The reaction is typically carried out in a suitable solvent like ethanol, often with acid or base catalysis. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. organic-chemistry.org

Table 3: Synthesis of Pyrazoles from this compound

| 1,3-Dicarbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | Ethanol, reflux | 1-(2-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | Acetic Acid, heat | 1-(2-Isopropylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

These transformations highlight the utility of this compound as a building block for constructing important heterocyclic systems in organic chemistry.

Applications of 2 Isopropylphenyl Hydrazine Hydrochloride in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The primary application of (2-isopropylphenyl)hydrazine (B2662882) hydrochloride in the available scientific literature is as a precursor for key intermediates in drug synthesis. Its ability to undergo condensation with carbonyl compounds to form hydrazones, which can then be cyclized, makes it a fundamental component for creating indole (B1671886) and pyrazole-based structures.

Role in the Elaboration of Triptan Analogues

(2-Isopropylphenyl)hydrazine hydrochloride is utilized in the synthesis of triptan and dihydropyridine (B1217469) heterocycles. nih.gov Triptans are a class of indole derivatives used as abortive medications for migraine headaches. The synthesis of the core indole structure of these molecules is often achieved via the Fischer indole synthesis, a reaction that forms an indole from a substituted phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. nih.govnih.govmdpi.com In this context, this compound serves as the starting hydrazine (B178648), which ultimately forms a 7-isopropyl-substituted indole ring, a key structural feature in certain triptan analogues. nih.govglpbio.com

Intermediacy in the Synthesis of Etodolac and Related Structures

While the widely used non-steroidal anti-inflammatory drug (NSAID) Etodolac features a 7-ethyl-substituted indole core derived from (2-ethylphenyl)hydrazine (B189390) hydrochloride, this compound is employed in the synthesis of structurally related analogues. nih.govchim.it Specifically, it is a direct precursor to 2-(7-isopropyl-1H-indol-3-yl)ethanol, an isopropyl analogue of the key Etodolac intermediate, 7-ethyltryptophol. nih.gov

The synthesis involves the reaction of this compound with 2,3-dihydrofuran (B140613) in the presence of a strong acid catalyst. nih.gov This process follows the Fischer indole synthesis mechanism, where the hydrazine first condenses with a carbonyl equivalent generated in situ from 2,3-dihydrofuran. nih.gov The resulting hydrazone then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form the indole ring. nih.gov

Table 1: Synthesis of 2-(7-isopropyl-1H-indol-3-yl)ethanol

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| (2-isopropyl-phenyl)-hydrazine hydrochloride, 2,3-dihydrofuran | Concentrated Sulfuric Acid | DMAc:H₂O (1:1) | 90°C | ~3-4 hours | 2-(7-isopropyl-1H-indol-3-yl)-ethanol |

Data sourced from Der Pharma Chemica, 2016. nih.gov

This synthesis demonstrates the utility of this compound in creating specific, substituted tryptophol (B1683683) structures that are valuable for developing analogues of established drugs like Etodolac. nih.gov

Utilization in Pyrazole[4,5-b]oleanane Derivative Synthesis

The synthesis of pyrazole (B372694) derivatives from hydrazine compounds is a well-established method in heterocyclic chemistry, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com However, a review of the available scientific literature did not yield specific examples of this compound being used for the synthesis of pyrazole[4,5-b]oleanane derivatives. While methods exist for creating pyrazole-fused diterpenes, specific applications for fusing a pyrazole ring to an oleanane (B1240867) triterpenoid (B12794562) scaffold using this particular hydrazine were not found. nih.gov

Building Block for Advanced Materials and Ligands (Non-biological Focus)

The predominant application of this compound found in scientific literature is as a building block for molecules with biological activity. glpbio.com Its use in the synthesis of advanced materials for non-biological applications, such as polymers, dyes, or specialized ligands for materials science, is not prominently documented in the searched sources. The reactivity of the hydrazine group is primarily channeled towards the synthesis of heterocyclic systems intended for pharmaceutical and medicinal chemistry research.

Chiral Synthesis Applications of (2-Isopropylphenyl)hydrazine Derivatives

Chiral auxiliaries are essential tools in asymmetric synthesis, used to control the stereochemical outcome of a reaction. nih.govnih.govresearchgate.net These auxiliaries are typically chiral molecules that are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are then removed. nih.gov While this compound is a key precursor for synthesizing chiral drug molecules, there is no evidence in the reviewed literature of its derivatives being employed as chiral auxiliaries themselves to induce stereoselectivity in other reactions. The focus remains on its role as a prochiral building block from which chiral centers are generated, rather than as a tool for controlling chirality. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Isopropylphenyl Hydrazine Hydrochloride

Elucidation of Reaction Pathways for Cyclization Reactions

The cyclization of (2-Isopropylphenyl)hydrazine (B2662882) hydrochloride with a carbonyl compound, such as a ketone, follows a well-established pathway first proposed by Robinson and Robinson. nih.govmdpi.com This multi-step mechanism is broadly accepted and supported by the isolation of intermediates and extensive spectroscopic studies. tandfonline.comnumberanalytics.com

The reaction pathway unfolds as follows:

Phenylhydrazone Formation: The reaction initiates with the condensation of (2-Isopropylphenyl)hydrazine with an aldehyde or ketone. The hydrochloride salt is typically neutralized in situ or the reaction is run under conditions that facilitate the formation of the free hydrazine (B178648), which then acts as a nucleophile, attacking the carbonyl carbon to form a phenylhydrazone intermediate. numberanalytics.comnumberanalytics.com

Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive ene-hydrazine isomer. wikipedia.org In the case of unsymmetrical ketones, this step can lead to a mixture of regioisomeric ene-hydrazines, potentially resulting in different indole (B1671886) products. byjus.com

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement: The ene-hydrazine, after being protonated on the β-nitrogen, undergoes the key bond-forming step: a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com This pericyclic reaction disrupts the aromaticity of the phenyl ring and forms a new carbon-carbon bond, leading to a di-imine intermediate.

Rearomatization: The non-aromatic intermediate quickly undergoes a proton transfer to regain the energetic stability of the aromatic ring. youtube.com

Cyclization and Ammonia (B1221849) Elimination: The resulting aromatic amine intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a five-membered aminoacetal-like ring. wikipedia.orgnih.gov Under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia, a characteristic feature of the Fischer synthesis, to yield the final, stable indole product. mdpi.com

Role of Acid Catalysis in Hydrazine Reactivity

Acid catalysis is indispensable for the Fischer indole synthesis, playing a critical role in several key steps of the reaction cascade. wikipedia.orgmdpi.com The reactant, being a hydrochloride salt, provides its own Brønsted acid catalyst, although other acids like sulfuric acid, polyphosphoric acid, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) can also be used. wikipedia.orgnih.gov

The primary roles of the acid catalyst are:

Activation of Intermediates: The acid protonates the imine nitrogen of the phenylhydrazone, which facilitates its tautomerization to the crucial ene-hydrazine intermediate. tandfonline.com

Enabling the Key Rearrangement: The most significant role of the acid is the protonation of the terminal nitrogen (Nβ) of the ene-hydrazine. youtube.com This step is essential as it converts the amino group into a better electron-withdrawing group, activating the molecule for the subsequent numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, which is often the rate-determining step. tandfonline.com

Promoting Final Elimination: In the final stage of the mechanism, the acid facilitates the elimination of ammonia from the cyclic aminoacetal intermediate, driving the reaction towards the formation of the highly stable aromatic indole ring. nih.govmdpi.com

The concentration and nature of the acid catalyst can also influence the reaction's regioselectivity when using unsymmetrical ketones. byjus.comyoutube.com

Spectroscopic and Kinetic Studies of Intermediate Species

The direct observation of the transient intermediates in the Fischer indole synthesis is challenging due to their short lifetimes. However, a combination of spectroscopic methods and kinetic studies has provided substantial evidence for the proposed pathway and shed light on the reaction's rate-determining step.

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) has been a powerful tool for identifying and characterizing the more stable intermediates, such as the initial phenylhydrazones. tandfonline.comnih.govcapes.gov.br For example, ¹H and ¹³C NMR can confirm the formation of the hydrazone C=N bond and characterize the substituents. mdpi.com ¹⁵N NMR has been particularly useful in studying the azo-hydrazone tautomerism and confirming the hydrazone structure as the predominant form over the azo tautomer in solution. capes.gov.br In some cases, where subsequent steps are slowed by steric hindrance, intermediates corresponding to the cyclic aminoacetal have been isolated and their structures confirmed by spectroscopic analysis. tandfonline.com

Kinetic Studies: Kinetic investigations have revealed that there is no single rate-determining step for all Fischer indole syntheses; rather, it is highly dependent on the specific substrates and the acidity of the reaction medium. tandfonline.com Generally, the slow step is either the tautomerization of the hydrazone to the ene-hydrazine or the subsequent numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. nih.govmdpi.com

In concentrated strong acids , the protonation steps are fast, and the equilibrium favors the protonated species. Under these conditions, the tautomerization of the hydrazone to the ene-hydrazine is typically the rate-determining step. tandfonline.com

In weak acids or dilute strong acids , the initial protonation of the ene-hydrazine is less favorable and reversible. Here, the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement itself often becomes the rate-limiting step. tandfonline.com

The presence of electron-donating groups, like the isopropyl group in (2-Isopropylphenyl)hydrazine, on the phenyl ring generally increases the reaction rate by making the aromatic ring more nucleophilic, which facilitates the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. youtube.comyoutube.com

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are sophisticated mechanistic tools that have provided some of the most definitive evidence for the Fischer indole synthesis pathway.

Isotopic Labeling: The most crucial labeling experiments were conducted using phenylhydrazine (B124118) labeled with the heavy isotope of nitrogen (¹⁵N) at either the Nα (N1, attached to the phenyl ring) or Nβ (N2) position. nih.govmdpi.com These studies unequivocally demonstrated that the Nα nitrogen is retained and incorporated into the final indole ring, while the Nβ nitrogen is eliminated as ammonia. wikipedia.org This finding was instrumental in disproving alternative mechanisms and cementing the Robinson mechanism, particularly the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, as the correct pathway. nih.govmdpi.com

Kinetic Isotope Effect (KIE) Studies: KIE studies, often involving the replacement of hydrogen with deuterium (B1214612) (D) at specific positions, can help identify the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step.

In the context of the Fischer indole synthesis, KIE studies have been used to probe the tautomerization and rearrangement steps. For instance, by using a deuterated ketone, a primary KIE can be measured for the hydrazone-to-ene-hydrazine tautomerization. Observing a significant KIE under certain conditions (e.g., high acidity) would support this tautomerization as the rate-limiting step. tandfonline.com Conversely, the absence of a large KIE at the rearomatization step (where a C-H bond is broken to reform the aromatic ring) indicates that this step is fast and not rate-determining. youtube.com These studies, in conjunction with kinetic data, help build a detailed energy profile of the reaction pathway.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (2-Isopropylphenyl)hydrazine (B2662882) hydrochloride, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the hydrazine (B178648) protons. The chemical shifts (δ) are influenced by the electron-donating isopropyl group and the electron-withdrawing hydrazinium group.

Isopropyl Protons : The six methyl (CH₃) protons would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton would, in turn, appear as a septet.

Aromatic Protons : The four protons on the benzene (B151609) ring will show complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Their specific shifts and coupling constants depend on their position relative to the isopropyl and hydrazinium substituents.

Hydrazine Protons : The protons on the nitrogen atoms (-NHNH₃⁺) are expected to be broad and their chemical shift can be variable, often appearing further downfield due to the positive charge.

Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl CH₃ | ~1.2 | Doublet | ~7 |

| Isopropyl CH | ~3.0-3.2 | Septet | ~7 |

| Aromatic H | ~7.0-7.5 | Multiplet | - |

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Isopropyl Carbons : Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon.

Aromatic Carbons : Six signals are expected for the aromatic carbons, though some may overlap. The carbon attached to the isopropyl group (ipso-carbon) and the one attached to the hydrazine group will have characteristic chemical shifts.

The chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH₃ | ~23-25 |

| Isopropyl CH | ~28-30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of (2-Isopropylphenyl)hydrazine hydrochloride would display characteristic absorption bands for the N-H bonds of the hydrazinium group, C-H bonds of the aromatic ring and the isopropyl group, and C=C bonds of the aromatic ring.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Hydrazinium) | Stretching | 3200-3400 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2970 |

| C=C (Aromatic) | Stretching | 1450-1600 |

The broadness of the N-H stretching band is indicative of hydrogen bonding, a common feature in the solid state of hydrochloride salts. The presence of sharp peaks in the 2850-2970 cm⁻¹ range would confirm the aliphatic C-H bonds of the isopropyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

For this compound, the molecular weight of the free base is 150.23 g/mol . In mass spectrometry, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base plus a proton.

Expected Mass Spectrometry Data

| Ion | Description | Predicted m/z |

|---|

The fragmentation pattern provides a fingerprint that can help confirm the structure. Common fragmentation pathways for this molecule could include:

Loss of the isopropyl group : A significant fragment could be observed corresponding to the loss of a propyl radical (C₃H₇•), leading to a fragment ion.

Cleavage of the N-N bond : This is a common fragmentation for hydrazine derivatives.

Loss of ammonia (B1221849) (NH₃) from the hydrazinium ion.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, thus confirming the identity of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, HPLC)

Chromatographic methods are essential for separating mixtures and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica gel plate would typically be used as the stationary phase. The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is often employed. The position of the spot on the developed plate is quantified by its retention factor (Rf) value, which is constant for a given compound under specific conditions. Visualization can be achieved under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and quantitative analysis. For phenylhydrazine (B124118) compounds, reverse-phase HPLC is a common method. rsc.orgrasayanjournal.co.in

Stationary Phase : A C18 column is typically used, where the silica is functionalized with 18-carbon alkyl chains, creating a non-polar surface.

Mobile Phase : A mixture of water (often with a buffer like phosphate or formic acid) and an organic solvent such as acetonitrile or methanol is used. sielc.com The composition can be run as an isocratic (constant) or gradient (varied) elution.

Detection : A UV detector is commonly used, as the aromatic ring of the compound absorbs UV light. rsc.orgresearchgate.net

HPLC is highly effective for determining the purity of this compound and quantifying any impurities present, which is critical in pharmaceutical applications where even trace amounts of related substances need to be controlled. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal. This method offers unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. oup.com This crystal is then mounted in an X-ray diffractometer and bombarded with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, an X-ray crystal structure would reveal:

The exact geometry of the phenyl ring and the isopropyl group.

The conformation of the hydrazine moiety.

The precise location of the hydrochloride counter-ion and its interactions with the hydrazinium cation.

Details of the intermolecular interactions, such as hydrogen bonding between the hydrazinium group and the chloride ion, which dictate the crystal packing. oup.com

Future Research Directions for 2 Isopropylphenyl Hydrazine Hydrochloride

The chemical compound (2-Isopropylphenyl)hydrazine (B2662882) hydrochloride holds significant potential as a versatile building block in synthetic chemistry. Its unique structural features, combining a reactive hydrazine (B178648) moiety with a sterically hindered isopropylphenyl group, open avenues for novel chemical exploration. Future research efforts are poised to unlock its full potential, focusing on catalytic innovations, sustainable synthetic methodologies, advanced production platforms, and the design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-isopropylphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves refluxing substituted phenylhydrazine hydrochloride derivatives with carbonyl compounds (e.g., benzylideneacetone) in ethanol for 6–8 hours. The precipitate is filtered, dried, and crystallized from ethanol . Reaction optimization may include adjusting stoichiometry (e.g., 2.5 mmol hydrazine derivative), solvent polarity, and temperature to maximize yield. Impurity control requires careful pH adjustment using hydrochloric acid during workup .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical methods include:

- HPLC/UV-Vis : Detect impurities using phosphomolybdic acid (PMA) as a derivatizing agent in 0.1 M HCl .

- NMR/FTIR : Confirm the presence of the hydrazine (-NH-NH2) and isopropyl groups via characteristic peaks (e.g., δ 1.2–1.4 ppm for isopropyl CH3 in H NMR) .

- Melting Point : Compare observed values (e.g., ~203°C with decomposition) to literature data .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential hemolytic toxicity .

- Store in airtight containers away from oxidizers. Neutralize spills with calcium hypochlorite .

- Monitor hemoglobin levels in animal studies due to its binding affinity, which induces anemia .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights exist?

- Methodological Answer : The compound acts as a nucleophile in cyclocondensation reactions with α,β-unsaturated ketones to form pyrazolines. Mechanistic studies (e.g., DFT calculations) reveal that electron-donating groups (e.g., isopropyl) enhance regioselectivity at the hydrazine nitrogen. Kinetic monitoring via H NMR shows reaction completion within 6–8 hours under reflux .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish ortho/para substituents in hydrazone derivatives .

- Crystallography : Resolve ambiguous FTIR/NMR peaks via single-crystal X-ray diffraction to confirm spatial arrangement .

- Batch Comparison : Analyze multiple synthetic batches using LC-MS to identify solvent-dependent impurities (e.g., residual ethanol adducts) .

Q. How can computational modeling optimize the use of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Model interactions with enzyme active sites (e.g., aminopeptidase N) using software like AutoDock. Focus on hydrogen bonding between the hydrazine group and catalytic residues .

- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

- QSAR Analysis : Correlate substituent effects (e.g., isopropyl vs. chloro) with IC50 values to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.